molecular formula C14H18N2O2 B2372081 1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2128688-85-5

1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2372081
CAS No.: 2128688-85-5
M. Wt: 246.31
InChI Key: VVMAMESBDIWUBD-UHFFFAOYSA-N
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Description

1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-3-pyridinemethanol with pyrrolidine under basic conditions to form the intermediate 2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidine. This intermediate is then reacted with propenone under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.

Scientific Research Applications

1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The propenone moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-pyridinemethanol: A precursor in the synthesis of the target compound.

    Pyrrolidine: A common structural motif in many biologically active compounds.

    Propenone: A reactive moiety found in various organic compounds.

Uniqueness

1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a propenone moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-14(17)16-9-5-6-12(16)10-18-13-7-4-8-15-11(13)2/h3-4,7-8,12H,1,5-6,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMAMESBDIWUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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